3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea
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Overview
Description
3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiophene Intermediate: The benzothiophene moiety can be synthesized through cyclization reactions involving thiophene and suitable alkylating agents.
Alkylation: The benzothiophene intermediate is then alkylated with a propan-2-yl group using reagents such as alkyl halides in the presence of a base.
Urea Formation: The final step involves the reaction of the alkylated benzothiophene with 2,3-dimethoxyaniline and an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific biological pathways.
Biology: Investigation of its effects on cellular processes and potential as a biochemical tool.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Industry: Application in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety may facilitate binding to hydrophobic pockets, while the dimethoxyphenyl group can engage in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-phenylurea: Lacks the dimethoxy groups, which may affect its binding affinity and specificity.
3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(3,4-dimethoxyphenyl)urea: Similar structure but with different positioning of the methoxy groups, potentially altering its chemical properties.
Uniqueness
3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both benzothiophene and dimethoxyphenyl groups provides a versatile scaffold for further chemical modifications and exploration in various research fields.
Properties
IUPAC Name |
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-13(11-14-12-26-18-10-5-4-7-15(14)18)21-20(23)22-16-8-6-9-17(24-2)19(16)25-3/h4-10,12-13H,11H2,1-3H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTVQXPNHBMFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)NC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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